molecular formula C24H20N2O6Se2 B12423811 CPT-Se3

CPT-Se3

Cat. No.: B12423811
M. Wt: 590.4 g/mol
InChI Key: OGFGREGYNYYCRD-DEOSSOPVSA-N
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Preparation Methods

CPT-Se3 is synthesized through the integration of a diselenide unit into camptothecin. The synthetic route involves the reaction of camptothecin with selenium-containing reagents under specific conditions to form the seleno-derivative. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product

Chemical Reactions Analysis

CPT-Se3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of diselenide compounds, while reduction can result in the cleavage of the selenium-carbon bond .

Scientific Research Applications

CPT-Se3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound is used as a model compound to study the effects of selenium incorporation on the properties of camptothecin derivatives. In biology, it is used to investigate the mechanisms of apoptosis and the role of reactive oxygen species in cancer cell death. In medicine, this compound is explored for its potential as an anticancer agent, with studies showing significant cytotoxicity against various cancer cell lines, including HeLa, Hep G2, A549, and SMMC-7721 . In industry, this compound may be used in the development of new anticancer drugs and therapies.

Mechanism of Action

CPT-Se3 exerts its effects by stabilizing the covalent binding of topoisomerase I to its DNA substrates, leading to the formation of reversible, single-strand nicks that produce potentially lethal double-strand DNA breaks. This results in apoptosis of cancer cells. The compound also decreases the GSH/GSSG ratio and total thiols, elevates reactive oxygen species levels, and ultimately induces apoptosis in cancer cells .

Comparison with Similar Compounds

CPT-Se3 is unique compared to other camptothecin derivatives due to the incorporation of selenium, which enhances its anticancer efficacy. Similar compounds include other camptothecin derivatives such as topotecan and irinotecan, which are also topoisomerase I inhibitors but do not contain selenium. This compound demonstrates improved potency in killing cancer cells and inhibiting tumor growth compared to these other derivatives .

Properties

Molecular Formula

C24H20N2O6Se2

Molecular Weight

590.4 g/mol

IUPAC Name

diselenolan-4-yl [(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] carbonate

InChI

InChI=1S/C24H20N2O6Se2/c1-2-24(32-23(29)31-15-11-33-34-12-15)17-8-19-20-14(7-13-5-3-4-6-18(13)25-20)9-26(19)21(27)16(17)10-30-22(24)28/h3-8,15H,2,9-12H2,1H3/t24-/m0/s1

InChI Key

OGFGREGYNYYCRD-DEOSSOPVSA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)OC6C[Se][Se]C6

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)OC6C[Se][Se]C6

Origin of Product

United States

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